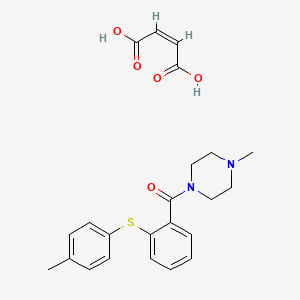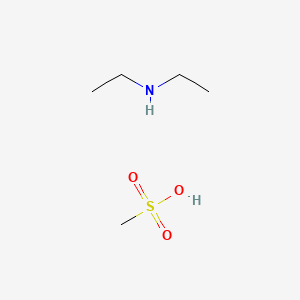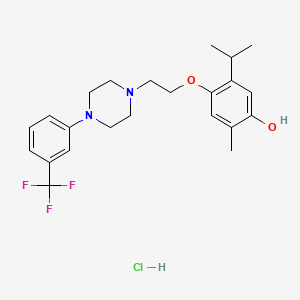
Phenol, 2-methyl-5-(1-methylethyl)-4-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethoxy)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrofurfuryl acrylate typically involves the esterification of tetrahydrofurfuryl alcohol with acrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in a suitable solvent like toluene or xylene, followed by purification through distillation .
Industrial Production Methods: In industrial settings, the production of tetrahydrofurfuryl acrylate involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed and purified. This method ensures high efficiency and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrofurfuryl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of initiators like benzoyl peroxide or azobisisobutyronitrile.
Addition Reactions: It can react with nucleophiles such as amines and alcohols.
Hydrolysis: It can hydrolyze in the presence of water and an acid or base catalyst.
Common Reagents and Conditions:
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile at elevated temperatures.
Addition Reactions: Nucleophiles like amines and alcohols under mild conditions.
Hydrolysis: Water with an acid or base catalyst at room temperature.
Major Products Formed:
Polymerization: Polymers and copolymers with various properties depending on the comonomers used.
Addition Reactions: Adducts with nucleophiles.
Hydrolysis: Tetrahydrofurfuryl alcohol and acrylic acid.
Scientific Research Applications
Chemistry: Tetrahydrofurfuryl acrylate is used as a reactive diluent in the formulation of ultraviolet light and electron beam-cured coatings and inks.
Biology and Medicine: While its primary use is in industrial applications, tetrahydrofurfuryl acrylate’s properties are being explored for potential biomedical applications, such as in the development of biocompatible coatings and adhesives .
Industry: In the industrial sector, tetrahydrofurfuryl acrylate is used in the production of adhesives, coatings, overprint varnishes, and printing inks.
Mechanism of Action
Tetrahydrofurfuryl acrylate exerts its effects primarily through its ability to undergo polymerization and addition reactions. The acrylate group in the molecule is highly reactive, allowing it to form covalent bonds with other molecules, leading to the formation of polymers and copolymers. These reactions are facilitated by the presence of initiators or catalysts, which help in breaking the double bond in the acrylate group, allowing it to react with other molecules .
Comparison with Similar Compounds
Methyl methacrylate: Another acrylate compound used in the production of polymers and copolymers.
Ethyl acrylate: Similar in structure and reactivity, used in the production of adhesives and coatings.
Butyl acrylate: Used in the production of flexible and durable polymers.
Uniqueness: Tetrahydrofurfuryl acrylate stands out due to its unique combination of properties, including excellent adhesion, flexibility, and diluting power. These properties make it particularly suitable for applications requiring high-performance coatings and adhesives .
Properties
CAS No. |
103840-27-3 |
|---|---|
Molecular Formula |
C23H30ClF3N2O2 |
Molecular Weight |
458.9 g/mol |
IUPAC Name |
2-methyl-5-propan-2-yl-4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethoxy]phenol;hydrochloride |
InChI |
InChI=1S/C23H29F3N2O2.ClH/c1-16(2)20-15-21(29)17(3)13-22(20)30-12-11-27-7-9-28(10-8-27)19-6-4-5-18(14-19)23(24,25)26;/h4-6,13-16,29H,7-12H2,1-3H3;1H |
InChI Key |
KRZGJAVXCXJJOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)OCCN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



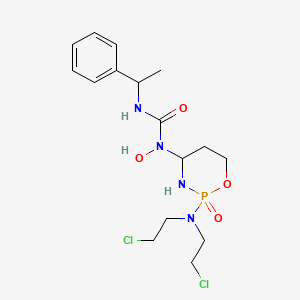
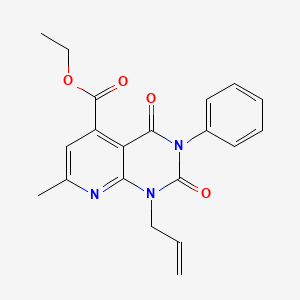
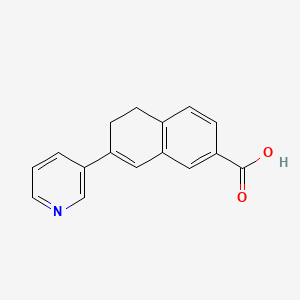
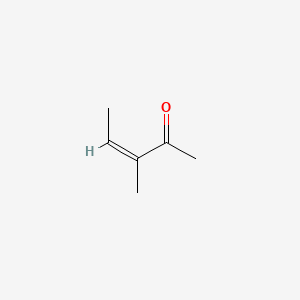

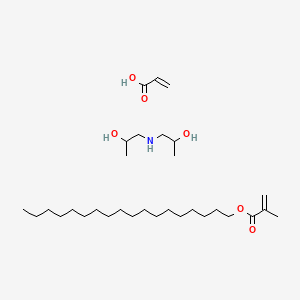
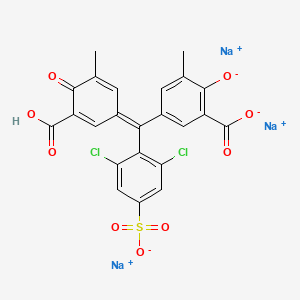
![4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one](/img/structure/B12719650.png)
